molecular formula C14H10Cl4O2 B020267 Tetrachlorodimethoxy-1,1'-biphenyl CAS No. 107843-95-8

Tetrachlorodimethoxy-1,1'-biphenyl

Cat. No.: B020267
CAS No.: 107843-95-8
M. Wt: 352 g/mol
InChI Key: IPHVCCXKFMRAOG-UHFFFAOYSA-N
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Description

The name suggests a biphenyl core substituted with four chlorine atoms and two methoxy (-OCH₃) groups. Such a structure combines the halogenated characteristics of polychlorinated biphenyls (PCBs) with the ether-linked functionalization seen in methoxy-substituted biphenyls. This hybrid structure may confer unique physicochemical properties, bridging the stability of PCBs and the reactivity of methoxy groups .

Properties

CAS No.

107843-95-8

Molecular Formula

C14H10Cl4O2

Molecular Weight

352 g/mol

IUPAC Name

1,2,3-trichloro-4-(2-chlorophenyl)-5,6-dimethoxybenzene

InChI

InChI=1S/C14H10Cl4O2/c1-19-13-9(7-5-3-4-6-8(7)15)10(16)11(17)12(18)14(13)20-2/h3-6H,1-2H3

InChI Key

IPHVCCXKFMRAOG-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl

Other CAS No.

107843-95-8

Synonyms

Tetrachlorodimethoxy-1,1'-biphenyl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions for chlorination often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure . The subsequent methoxylation can be achieved using methanol in the presence of a catalyst such as sulfuric acid or a base like sodium methoxide .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, tetrachlorodimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and methanol, with optimized reaction conditions to ensure high yield and purity . The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, tetrachlorodimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in partially or fully dechlorinated biphenyls.

    Substitution: The chlorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various chlorinated and methoxylated biphenyl derivatives, quinones, and dechlorinated biphenyls .

Scientific Research Applications

1,1’-Biphenyl, tetrachlorodimethoxy- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent or in the treatment of other diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, tetrachlorodimethoxy- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with multiple targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Biphenyls (PCBs)

PCBs are well-studied environmental contaminants with varying chlorine substitution patterns. Key comparisons include:

PCB-056 (2,3,3',4'-Tetrachloro-1,1'-biphenyl)
  • CAS : 41464-43-1
  • Applications: Historically used in dielectric fluids; now regulated due to toxicity .
PCB-068 (2,3',4,5-Tetrachloro-1,1'-biphenyl)
  • CAS : 73575-52-7
  • Properties : Similar persistence to PCB-056 but distinct metabolic pathways due to chlorine positioning.
Compound CAS Number Substitution Pattern Key Properties
PCB-056 41464-43-1 2,3,3',4'-tetrachloro High bioaccumulation, endocrine disruption
PCB-068 73575-52-7 2,3',4,5-tetrachloro Neurotoxic effects, slow degradation

Structural Contrast with Tetrachlorodimethoxy Analogue :

  • Chlorine vs.
  • Reactivity : Methoxy groups may enhance electrophilic substitution reactivity, unlike chlorine’s electron-withdrawing effects .

Methoxy-Substituted Biphenyls

3,3'-Dimethoxy-1,1'-biphenyl
  • CAS : 6161-50-8
  • Properties: Non-chlorinated; methoxy groups confer rigidity and π-conjugation.
  • Applications : Used in pharmaceutical intermediates, analytical standards, and materials science .

Comparison with Tetrachlorodimethoxy Analogue :

  • Electron Density : Methoxy groups donate electrons via resonance, contrasting with chlorine’s electron-withdrawing nature. This difference impacts electronic properties and reactivity in cross-coupling reactions.

Hybrid Chloro-Methoxy Biphenyls

  • Stability : Chlorine substitution enhances thermal and oxidative stability, while methoxy groups could facilitate functionalization in synthesis.
  • Environmental Impact : Reduced persistence compared to fully chlorinated PCBs but requires evaluation of methoxy group degradation pathways.

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